molecular formula C25H29N3O2 B2435571 1-allyl-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878692-57-0

1-allyl-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2435571
CAS No.: 878692-57-0
M. Wt: 403.526
InChI Key: ZGNGCGXFIYXRRM-UHFFFAOYSA-N
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Description

1-allyl-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-allyl-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves multiple steps. One common synthetic route includes the reaction of 2,4-dimethylphenol with 1,3-dibromopropane to form 3-(2,4-dimethylphenoxy)propyl bromide. This intermediate is then reacted with benzimidazole to form the benzimidazole derivative. Finally, the addition of prop-2-enylpyrrolidin-2-one completes the synthesis .

Chemical Reactions Analysis

1-allyl-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-allyl-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole core allows it to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of biological pathways, making it effective against various pathogens and cancer cells .

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives such as:

    2-(2,4-Dimethylphenyl)-1H-benzimidazole: Known for its antimicrobial properties.

    1-(2,4-Dimethylphenyl)-2-(1H-benzimidazol-2-yl)ethanone: Used in medicinal chemistry for its potential therapeutic effects.

    4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline: Used as an n-type dopant in organic electronics.

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of 1-allyl-4-(1-(3-(2,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one .

Properties

IUPAC Name

4-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-4-12-27-17-20(16-24(27)29)25-26-21-8-5-6-9-22(21)28(25)13-7-14-30-23-11-10-18(2)15-19(23)3/h4-6,8-11,15,20H,1,7,12-14,16-17H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNGCGXFIYXRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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